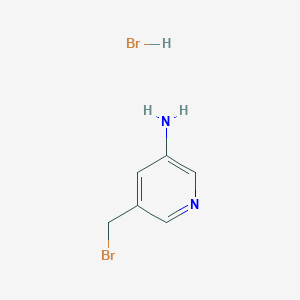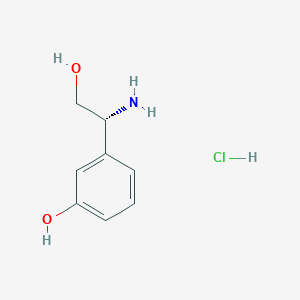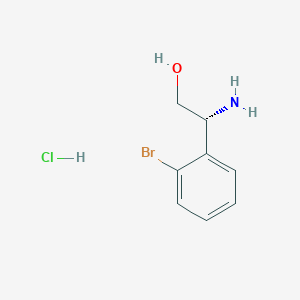
(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly known as R-BPi or R-2-ABPE and is a chiral molecule with a molecular weight of 268.58 g/mol.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Catalysis
- Enantioselective Synthesis: A study demonstrated the resolution of related α-bromohydrin compounds through lipase-catalyzed enantioselective processes, showing the compound's potential as an intermediate in synthesizing adrenergic agents (Conde et al., 1998).
- Catalytic Amination: Another application involves copper-catalyzed direct amination of ortho-functionalized haloarenes, including derivatives of (R)-2-Amino-2-(2-bromophenyl)ethanol, to synthesize aromatic amines in good yields (Zhao, Fu, & Qiao, 2010).
Pharmaceutical Intermediates
- Synthesis of β-Adrenergic Blockers: The compound serves as a precursor for the synthesis of β-adrenergic receptor blocking drugs, showcasing its critical role in pharmaceutical synthesis (Kapoor et al., 2005).
- Antitumor Activity: Research into tertiary amino alkanol hydrochlorides, similar in structure to (R)-2-Amino-2-(2-bromophenyl)ethanol, revealed potential antitumor activity, underlining the compound's utility in developing cancer therapies (Isakhanyan et al., 2016).
Synthesis of Chiral Molecules
- Chiral Intermediates: The compound is utilized in the synthesis of chiral intermediates for pharmaceutical applications, as evidenced by a study on the bioreduction of acetophenone derivatives to produce aromatic chiral alcohols (Yu et al., 2018).
Material Science and Photophysical Properties
- Modification of Phthalocyanines: Research into the modification of phthalocyanines with optically active alcohols, including (R)-1-(4-bromophenyl)ethanol, showcased the impact of chiral ligands on the photochemical and biological properties of phthalocyanines, highlighting the compound's relevance in material science (Ramos et al., 2015).
Wirkmechanismus
Target of Action
It’s known that this compound is a derivative of phenethyl alcohol , which suggests that it may interact with similar biological targets.
Mode of Action
It’s known that phenethyl alcohol derivatives can participate in various chemical reactions, such as the suzuki–miyaura coupling . In this reaction, the compound can act as an organoboron reagent, undergoing transmetalation with palladium (II) complexes .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling , it may influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
Its physical properties such as boiling point (97 °c/07 mmHg) and density (1483 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its potential role in suzuki–miyaura coupling suggests it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.
Action Environment
The action of ®-2-Amino-2-(2-bromophenyl)ethanol hydrochloride can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it may participate in is known to be mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and reaction conditions.
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-(2-bromophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWGMOICMCKSHB-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CO)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)

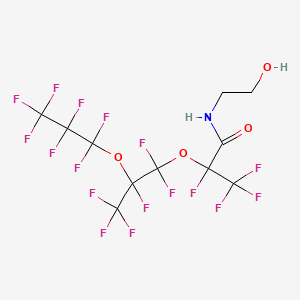

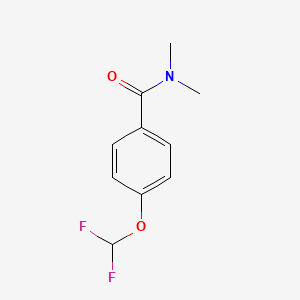
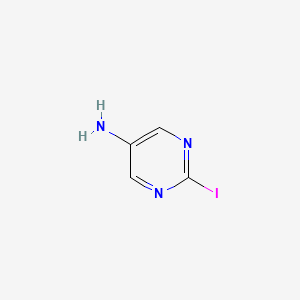

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)
